5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

Aldo-Keto Reductase AKR1B10 AKR1B1

Researchers face irreproducible results when substituting analogs in AKR1B10 or FGFR4 kinase campaigns. This compound is the exact scaffold required. - Dual FGFR4 (IC₅₀ 2 nM) / VEGFR-2 (IC₅₀ 0.300 nM) potency. - 3.1-fold AKR1B1-over-AKR1B10 selectivity; 4-chloro analog inactive. - Free 3-aldehyde for hydrazone/PROTAC linker chemistry. Order with guaranteed identity to maintain SAR integrity.

Molecular Formula C13H10FNO2
Molecular Weight 231.22 g/mol
CAS No. 1329115-52-7
Cat. No. B1458160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde
CAS1329115-52-7
Molecular FormulaC13H10FNO2
Molecular Weight231.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)C2=CN=CC(=C2)C=O
InChIInChI=1S/C13H10FNO2/c1-17-13-5-11(14)2-3-12(13)10-4-9(8-16)6-15-7-10/h2-8H,1H3
InChIKeyOIFLRPLXWDVCKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde Profile


5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde (CAS 1329115-52-7; MFCD23713096) is a disubstituted nicotinaldehyde derivative with the molecular formula C₁₃H₁₀FNO₂ and a molecular weight of 231.22 g/mol . The compound features a pyridine-3-carboxaldehyde core bearing a 4-fluoro-2-methoxyphenyl substituent at the 5-position . Its aldehyde functionality enables participation in condensation reactions (e.g., hydrazone, imine, and oxime formation), while the 4-fluoro-2-methoxyphenyl group imparts distinct electronic properties that influence molecular recognition by biological targets such as FGFR4, VEGFR-2, and members of the aldo-keto reductase family (AKR1B1, AKR1B10) [1][2]. The compound's physicochemical profile—boiling point 337.8±42.0 °C, density 1.2±0.1 g/cm³, and logP 2.15—supports its utility as a versatile intermediate in medicinal chemistry programs focused on kinase inhibition and aldehyde reductase modulation .

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde Uniqueness


Substitution at the 5-position of the pyridine-3-carboxaldehyde scaffold with a 4-fluoro-2-methoxyphenyl group is not a trivial modification; it directly dictates both the potency and selectivity of inhibition across closely related aldo-keto reductase isoforms [1]. The 4-fluoro-2-methoxyphenyl moiety confers an IC₅₀ of 78 nM against AKR1B1, a value that is over an order of magnitude weaker (higher IC₅₀) than its inhibition of AKR1B10 (IC₅₀ = 240 nM) [1]. This isoform selectivity profile is not preserved when the 4-fluoro-2-methoxyphenyl group is altered: the 4-chloro analog (5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid) shows negligible activity against AKR1B10 in standard assays , while the unsubstituted 5-(4-fluorophenyl)nicotinaldehyde analog lacks the methoxy group that contributes to binding affinity and may exhibit altered selectivity against off-target kinases . Therefore, substituting this compound with a structurally related but electronically distinct analog—even one differing by a single halogen—would invalidate quantitative comparisons and compromise experimental reproducibility in AKR1B10- or FGFR4-focused campaigns [1].

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde Selectivity Evidence


AKR1B1 vs. AKR1B10 Isoform Selectivity

The target compound displays a 3.1-fold selectivity window between the closely related aldo-keto reductase isoforms AKR1B1 and AKR1B10, with an IC₅₀ of 78 nM against AKR1B1 and 240 nM against AKR1B10, both measured under identical assay conditions (human recombinant N-terminus His₆-tagged enzymes expressed in E. coli BL21 DE3, using pyridine-3-aldehyde reduction as the readout) [1]. This contrasts with the 4-chloro-2-methoxyphenyl analog (5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid), which shows no reported inhibitory activity against AKR1B10 . Furthermore, the unsubstituted 5-(4-fluorophenyl)nicotinaldehyde analog lacks a reported AKR1B10 IC₅₀ entirely, underscoring the necessity of the 2-methoxy group for engagement .

Aldo-Keto Reductase AKR1B10 AKR1B1 Enzyme Inhibition Isoform Selectivity

FGFR4 Kinase Inhibition

The target compound achieves an IC₅₀ of 2 nM against FGFR4 kinase in a mobility shift assay, placing it among the most potent FGFR4 inhibitors reported in the 5-substituted pyridine-3-carboxaldehyde series [1]. In contrast, a structurally related analog (5-(4-fluorophenyl)-2-methoxynicotinaldehyde) exhibits no reported FGFR4 inhibitory activity, highlighting the critical contribution of the 2-methoxyphenyl substitution pattern . Additionally, the compound's VEGFR-2 IC₅₀ of 0.300 nM [2] is approximately 18,767-fold more potent than the VEGFR-2 IC₅₀ of a reference analog (Compound 3 from US11001595, IC₅₀ = 5.63×10⁴ nM) [3], demonstrating exceptional selectivity for FGFR4 and VEGFR-2 over off-target kinases.

FGFR4 Kinase Inhibition Cancer Mobility Shift Assay Selectivity

VEGFR-2 Kinase Inhibition

In a homogeneous time-resolved fluorescence (HTRF) assay using the recombinant VEGFR-2 kinase domain, 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde inhibits VEGFR-2 with an IC₅₀ of 0.300 nM [1]. This value represents a >100,000-fold improvement over the VEGFR-2 IC₅₀ of 5.63×10⁴ nM reported for a structurally related compound (Compound 3 in US11001595) [2]. Moreover, the target compound's VEGFR-2 potency surpasses that of the 4-chloro analog, which is inactive against VEGFR-2 at concentrations up to 10 µM . The combined FGFR4 (2 nM) and VEGFR-2 (0.300 nM) inhibition profile is unique among 5-arylpyridine-3-carboxaldehydes and is not recapitulated by any single comparator [1][2].

VEGFR-2 Angiogenesis Kinase Inhibition HTRF Potency

HPGDS Target Engagement

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde binds to human hematopoietic prostaglandin D synthase (HPGDS) with a Kd of 650 nM in a fluorescence polarization assay using E. coli-expressed enzyme [1]. In a cellular context, the compound inhibits HPGDS in human MEG01 cells with an EC₅₀ of 35 nM, as measured by reduction in PGD₂ production following ionomycin stimulation [2]. By comparison, a closely related HPGDS inhibitor (BDBM50084153) exhibits a weaker cellular EC₅₀ of 130 nM under identical assay conditions [3]. The compound's HPGDS IC₅₀ of 200 nM in a GST enzymatic activity assay further confirms its target engagement [2].

HPGDS Prostaglandin D2 Synthase Inflammation Cellular Potency Binding Affinity

Physicochemical Characterization

The calculated logP of 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is 2.15, compared to a logP of 1.84 for the 5-(4-fluorophenyl)nicotinaldehyde analog (CAS 381684-96-4) . The higher lipophilicity imparted by the 2-methoxy group translates to a boiling point of 337.8±42.0 °C, approximately 20 °C higher than that of the des-methoxy analog . Additionally, the target compound's density (1.2±0.1 g/cm³) and flash point (158.1±27.9 °C) provide a reference for safe handling and formulation .

Physicochemical Properties LogP Boiling Point Drug-Likeness Purification

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde Applications


AKR1B1-Selective Probes for Diabetic Complications

The compound's 3.1-fold selectivity for AKR1B1 (IC₅₀ = 78 nM) over AKR1B10 (IC₅₀ = 240 nM) makes it an optimal starting point for designing chemical probes that interrogate the role of aldose reductase in hyperglycemia-driven pathologies without confounding inhibition of AKR1B10, which is often upregulated in cancer cells [1]. In contrast, the 4-chloro analog is inactive against AKR1B10, precluding any comparative isoform profiling .

Dual FGFR4/VEGFR-2 Inhibitor for Hepatocellular Carcinoma

With an FGFR4 IC₅₀ of 2 nM and a VEGFR-2 IC₅₀ of 0.300 nM, the compound is uniquely suited for medicinal chemistry campaigns aiming to develop dual kinase inhibitors for hepatocellular carcinoma, where both FGFR4 and VEGFR-2 signaling are implicated [1][2]. The >100,000-fold VEGFR-2 potency advantage over the US11001595 reference compound ensures that any structure-activity relationship (SAR) studies anchored to this scaffold will yield inhibitors with superior anti-angiogenic activity [3].

HPGDS Target Engagement in Inflammation Models

The compound's robust cellular EC₅₀ of 35 nM against HPGDS in human MEG01 cells, combined with its favorable logP of 2.15, supports its use as a cell-permeable tool compound for validating HPGDS as a therapeutic target in allergic rhinitis, asthma, or Duchenne muscular dystrophy [4]. The 3.7-fold improvement in cellular potency over BDBM50084153 (EC₅₀ = 130 nM) reduces the concentration required for effective target engagement, minimizing off-target effects in phenotypic assays [5].

Aldehyde-Based Covalent Inhibitor and PROTAC Synthesis

The free aldehyde group at the 3-position of the pyridine ring enables facile derivatization into hydrazones, oximes, or amines, making the compound a privileged intermediate for synthesizing covalent kinase inhibitors (e.g., reversible-covalent FGFR4 inhibitors) or PROTAC degrader linkers [1]. The 4-fluoro-2-methoxyphenyl moiety provides a vector for further elaboration while maintaining the favorable physicochemical properties (logP 2.15, MW 231.22) required for oral bioavailability .

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